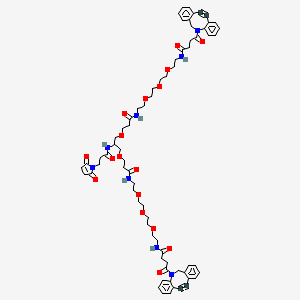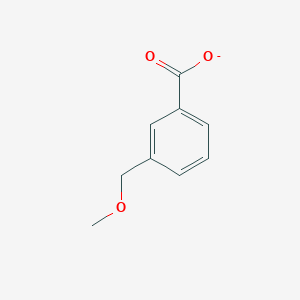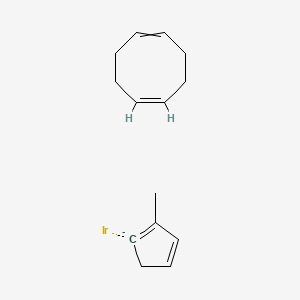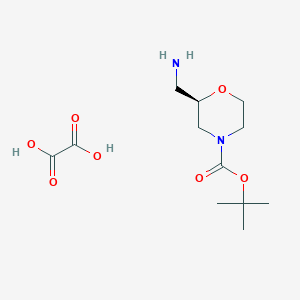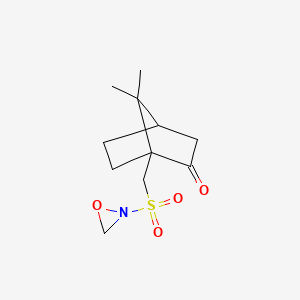
7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” is a complex organic compound that features both norbornane and oxaziridine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” typically involves multiple steps, including the formation of the norbornane core and the introduction of the oxaziridine group. Common reagents and conditions might include:
Starting materials: Norbornane derivatives, sulfonyl chlorides, and oxaziridines.
Reaction conditions: Use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” can undergo various chemical reactions, including:
Oxidation: Conversion of the oxaziridine group to other functional groups.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions at the sulfonyl or oxaziridine positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in biochemical studies due to its unique structural properties.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which “7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets through its functional groups, influencing biochemical pathways or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane derivatives: Compounds with similar norbornane cores.
Oxaziridines: Compounds featuring the oxaziridine functional group.
Uniqueness
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” is unique due to the combination of its norbornane and oxaziridine structures, which may confer distinct reactivity and applications compared to other compounds.
Eigenschaften
Molekularformel |
C11H17NO4S |
|---|---|
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RKJOKGHHDGMFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


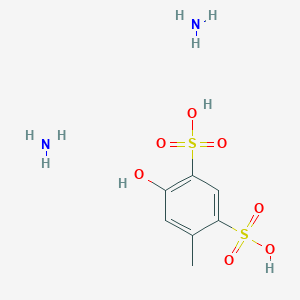
![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
